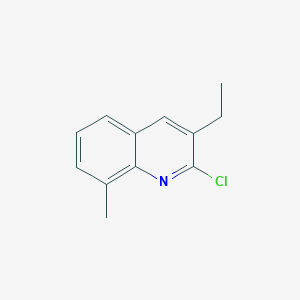

2-Chloro-3-ethyl-8-methylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-3-ethyl-8-methylquinoline is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₂ClN and a molecular weight of 205.68 g/mol . This compound belongs to the quinoline family, which is known for its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 2-Chloro-3-ethyl-8-methylquinoline, can be achieved through various methods. Some common synthetic routes include:

Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a carbonyl compound in the presence of an acid catalyst.

Skraup Synthesis: This classical method involves the reaction of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.

Doebner-Miller Reaction: This method involves the condensation of aniline with α,β-unsaturated carbonyl compounds.

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable methods. These include:

Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction, reducing reaction time and energy consumption.

Solvent-Free Reactions: These reactions are carried out without solvents, minimizing environmental impact.

Catalyst Recycling: Using recyclable catalysts like clay or ionic liquids to promote the reaction.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-3-ethyl-8-methylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles like amines or thiols.

Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinolines.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Applications De Recherche Scientifique

2-Chloro-3-ethyl-8-methylquinoline has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antiviral activities.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-Chloro-3-ethyl-8-methylquinoline involves its interaction with molecular targets and pathways:

Comparaison Avec Des Composés Similaires

2-Chloro-3-ethyl-8-methylquinoline can be compared with other quinoline derivatives:

2-Chloroquinoline: Similar in structure but lacks the ethyl and methyl groups, leading to different reactivity and applications.

3-Ethyl-8-methylquinoline: Lacks the chlorine atom, affecting its chemical properties and biological activities.

8-Methylquinoline: Lacks both the chlorine and ethyl groups, resulting in different synthetic routes and applications.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.

Activité Biologique

2-Chloro-3-ethyl-8-methylquinoline is a heterocyclic compound belonging to the quinoline family, known for its diverse biological activities. This compound's structure includes a chlorine atom and ethyl and methyl groups, which can influence its reactivity and biological interactions. This article reviews the available literature on its biological activity, including antibacterial, antifungal, and potential antimalarial properties.

- Molecular Formula : C12H12ClN

- Molecular Weight : 205.68 g/mol

- Physical State : Colorless to pale yellow solid at room temperature

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of quinoline derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

These results suggest that this compound may act as an effective antibacterial agent, potentially inhibiting bacterial growth through mechanisms that involve disrupting cell wall synthesis or interfering with metabolic pathways.

Antifungal Activity

The antifungal properties of quinoline derivatives have also been explored. For example, related compounds have shown activity against fungi such as Aspergillus niger. Although specific data for this compound is limited, the structural similarities with known antifungal agents indicate potential efficacy.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Similar Quinoline Derivative | A. niger | 64 µg/mL |

Antimalarial Activity

Quinoline compounds are well-documented for their antimalarial properties. The mechanism of action typically involves inhibition of heme detoxification in malaria parasites. While direct studies on this compound are scarce, its structural analogs have shown promising results against Plasmodium falciparum, suggesting that this compound may also possess antimalarial activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes critical for bacterial cell wall synthesis or metabolic pathways.

- Heme Interaction : Similar quinolines disrupt heme detoxification processes in malaria parasites by inhibiting hematin crystallization.

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to penetrate cell membranes, potentially leading to cellular damage.

Case Studies

- Antibacterial Efficacy : A study evaluating the antibacterial effects of various quinoline derivatives found that those with chlorine substitutions exhibited enhanced activity against Gram-positive bacteria.

- Antifungal Screening : In vitro assays demonstrated that certain quinoline derivatives were effective against fungal strains resistant to conventional treatments.

- Antimalarial Research : Compounds structurally similar to this compound were tested in vivo against malaria-infected mice, showing significant reductions in parasitemia levels.

Propriétés

IUPAC Name |

2-chloro-3-ethyl-8-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-3-9-7-10-6-4-5-8(2)11(10)14-12(9)13/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYOLSCCWFXYRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC=CC(=C2N=C1Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594433 |

Source

|

| Record name | 2-Chloro-3-ethyl-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917750-56-2 |

Source

|

| Record name | 2-Chloro-3-ethyl-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.